molecular formula C17H16N4O B129707 Benzo(1,2-b:4,5-b')dipyrrole-1(2H)-carboxamide, 3,5-dihydro-5-methyl-N-3-pyridinyl- CAS No. 158942-04-2

Benzo(1,2-b:4,5-b')dipyrrole-1(2H)-carboxamide, 3,5-dihydro-5-methyl-N-3-pyridinyl-

Cat. No. B129707
M. Wt: 292.33 g/mol
InChI Key: QJQORSLQNXDVGE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives is a topic of interest in medicinal chemistry. For instance, the synthesis of a series of 1-methyl-4-(9-substituted-11H-pyrrolo[2,1-b]benzazepin-11-ylidene)piperidines and related compounds is described, highlighting the atropisomerism and racemization at room temperature of these compounds . Another study reports the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole moiety through a molecular hybridization approach . Additionally, 4,5-dihydro-1H-benzo[g]indole-3-carboxamide derivatives were synthesized as conformationally restricted analogs of dopamine D2-like 5-phenylpyrrole-3-carboxamide ligands . These syntheses involve various strategies, including molecular hybridization and conformational restriction, to enhance the biological activity of the resulting compounds.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is crucial for their binding affinity to various receptors. The studies show that the molecular geometries of these compounds are discussed with respect to their receptor binding data . The conformational restriction of the 4,5-dihydro-1H-benzo[g]indole-3-carboxamide derivatives is an example of how the molecular structure can influence the affinity for dopamine D2-like receptors .

Chemical Reactions Analysis

Chemical reactions involving pyrrole derivatives can lead to a variety of products with potential pharmacological applications. For example, the 1,3-dipolar addition of a dipole to 7-methylthieno[2,3-c]pyridine 1,1-dioxide yields pyrroline and pyrrolidine derivatives, which can undergo further transformations such as ring opening, loss of SO2, hydrogenation, and substitution reactions . These reactions demonstrate the versatility of pyrrole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structures and substituents. The receptor binding studies of the synthesized compounds provide insights into their potential as antipsychotic agents, with various affinities for dopamine, muscarinic cholinergic, alpha-adrenergic, and serotonin receptors . The in vitro anticancer activity of the 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives against various cancer cell lines, along with their computational ADME study, suggests good predicted oral bioavailability and drug-likeness properties . These properties are essential for the development of new therapeutic agents.

Scientific Research Applications

DNA Cross-Linking and Cytotoxic Activity

The compound is involved in the formation of interstrand DNA cross-links in tumor cells. A study found that a related cyclopropylpyrroloindole antibiotic, compound CC-1065, forms covalent DNA cross-links in HeLa S(3) cells. This activity is dependent on metabolic activation, suggesting a potential role in targeted cancer therapy due to its cytotoxic activity (Składanowski, Koba, & Konopa, 2001).

Antidepressant Effects Enhancement

The compound has been observed to enhance the anti-immobility effects of imipramine, an antidepressant, in the forced swimming test with mice. This suggests a potential application in enhancing antidepressant effects, possibly through interaction with 5-HT(2) receptors (Yamada & Sugimoto, 2001).

Synthesis of Heterocyclic Compounds

This compound is involved in the synthesis of various heterocyclic compounds. Studies demonstrate its utility in creating derivatives that possess binding affinity to dopamine D(2)-like receptors, highlighting its potential in pharmacological and medicinal chemistry research (Pinna et al., 2002).

Safety And Hazards

This compound is not intended for human or veterinary use, indicating that it may pose safety risks if not handled properly1.


Future Directions

The future directions of research involving this compound are not specified in the available sources.


Please note that this is a very specific and technical topic, and more detailed information might be available in specialized databases or scientific literature. It’s always a good idea to consult with a subject matter expert or a professional in the field for more comprehensive information. I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

1-methyl-N-pyridin-3-yl-6,7-dihydropyrrolo[2,3-f]indole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-20-7-4-12-10-16-13(9-15(12)20)5-8-21(16)17(22)19-14-3-2-6-18-11-14/h2-4,6-7,9-11H,5,8H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQORSLQNXDVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=CC3=C(CCN3C(=O)NC4=CN=CC=C4)C=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9043984
Record name SB 206553
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo(1,2-b:4,5-b')dipyrrole-1(2H)-carboxamide, 3,5-dihydro-5-methyl-N-3-pyridinyl-

CAS RN

158942-04-2
Record name 3,5-Dihydro-5-methyl-N-3-pyridinylbenzo[1,2-b:4,5-b′]dipyrrole-1(2H)-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158942-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SB 206553
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158942042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB 206553
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9043984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SB-206553
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL4387525T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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